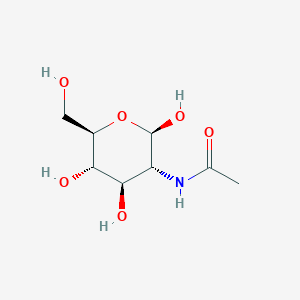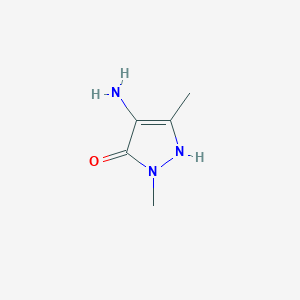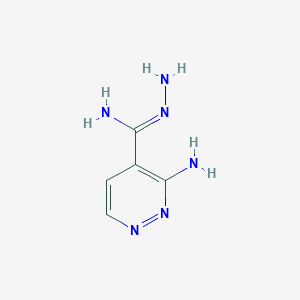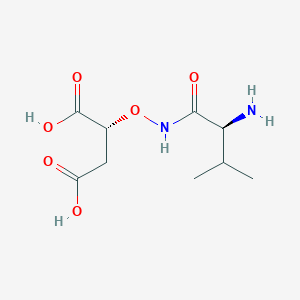
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a chemical compound that belongs to the class of bicyclic compounds. It has a unique structure and has been the focus of several scientific research studies due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to its various biological effects.
Biochemical And Physiological Effects
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It also has anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde. Some of these include:
1. Further studies on its mechanism of action and its potential use in the treatment of neurological disorders.
2. Exploration of its potential as a natural preservative in the food industry.
3. Investigation of its potential as a therapeutic agent in the treatment of cancer.
4. Development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a unique chemical compound that has potential applications in various fields. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde involves several steps. The most commonly used method involves the reaction of 2,5-dihydrofuran with (S)-(-)-3-aminocamphor in the presence of a catalyst to yield the desired compound.
Scientific Research Applications
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
125736-21-2 |
|---|---|
Product Name |
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R)-9-azabicyclo[4.2.1]non-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c11-6-7-2-1-3-8-4-5-9(7)10-8/h2,6,8-10H,1,3-5H2/t8?,9-/m1/s1 |
InChI Key |
SFVMVVUOGFWLEM-YGPZHTELSA-N |
Isomeric SMILES |
C1CC2CC[C@@H](N2)C(=C1)C=O |
SMILES |
C1CC2CCC(N2)C(=C1)C=O |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C=O |
synonyms |
9-Azabicyclo[4.2.1]non-2-ene-2-carboxaldehyde, (1R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



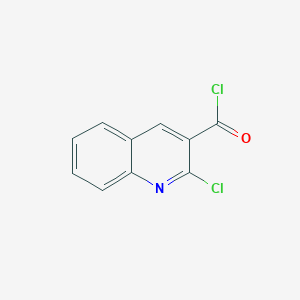
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
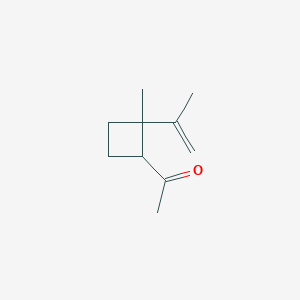
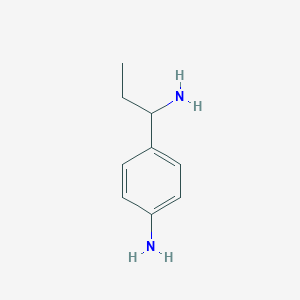
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
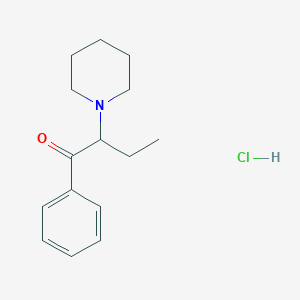
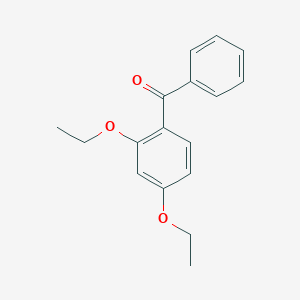
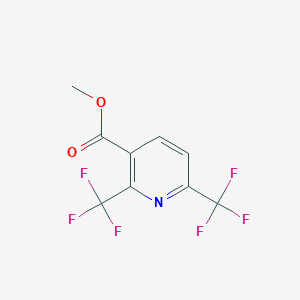
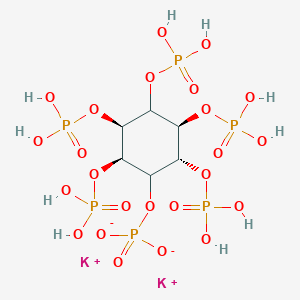
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
